



## BMS-1166-N-piperidine-CO-N-piperazine chemical structure

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Compound of Interest

BMS-1166-N-piperidine-CO-Npiperazine

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An In-Depth Technical Guide to BMS-1166 and its PROTAC Linker Conjugate, **BMS-1166-N-piperidine-CO-N-piperazine** 

This technical guide provides a comprehensive overview of the small molecule PD-1/PD-L1 inhibitor BMS-1166 and its derivative, **BMS-1166-N-piperidine-CO-N-piperazine**, a key component in the synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

## Core Compound: BMS-1166

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. By disrupting this critical immune checkpoint, BMS-1166 can restore T-cell activity against tumor cells.

## **Chemical Structure and Properties**

- IUPAC Name: (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypiperidine-2-carboxylic acid
- Molecular Formula: C36H33ClN2O7
- Molecular Weight: 641.11 g/mol



• Solubility: Soluble in DMSO.[1]

### **Mechanism of Action**

BMS-1166 functions through a multi-faceted mechanism to inhibit the PD-1/PD-L1 pathway:

- Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[2][3]
- Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and transport to the cell surface.[4][5] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent expression on the cell surface where it would engage with PD-1.[5][6]

# PROTAC Linker Conjugate: BMS-1166-N-piperidine-CO-N-piperazine

This molecule is a derivative of a BMS-1166 analog, designed for the synthesis of PROTACs. It incorporates the PD-L1 binding motif (a resorcinol diphenyl ether scaffold) and a piperidine-carbonyl-piperazine linker, which can be further conjugated to an E3 ligase ligand to create a PD-L1-targeting PROTAC degrader.[7][8]

## **Chemical Structure and Properties**

• Chemical Name: BMS-1166-N-piperidine-CO-N-piperazine

Molecular Formula: C41H43ClN4O5

Molecular Weight: 707.26 g/mol [2]

- SMILES: Cc1c(COc2cc(OCc3cccc(c3)C#N)c(CN3CCCCC3C(=O)N3CCNCC3)cc2Cl)cccc1c1ccc2OCCOc2c1
- Associated PROTAC Activity: This compound is a precursor used to synthesize "PROTAC PD-1/PD-L1 degrader-1," which inhibits the PD-1/PD-L1 interaction with an IC<sub>50</sub> of 39.2 nM.



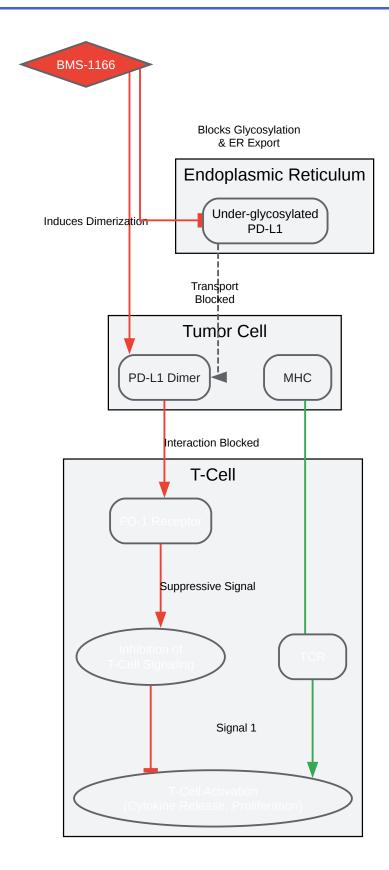




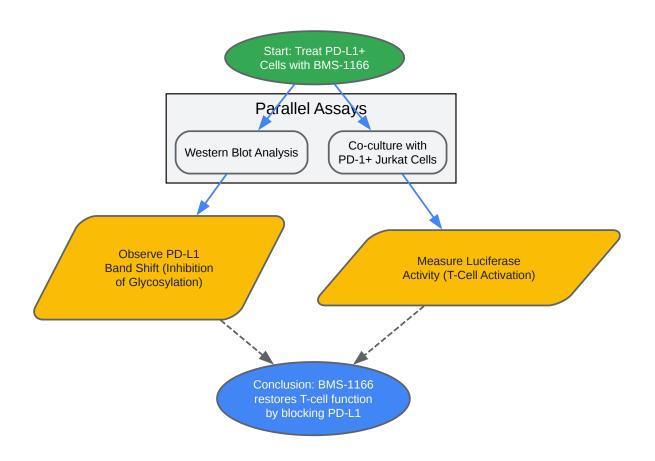
[7][8]

Below is the 2D chemical structure of **BMS-1166-N-piperidine-CO-N-piperazine** generated from its SMILES string.









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### References

- 1. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. ureiko-chem.com [ureiko-chem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 PubMed [pubmed.ncbi.nlm.nih.gov]
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